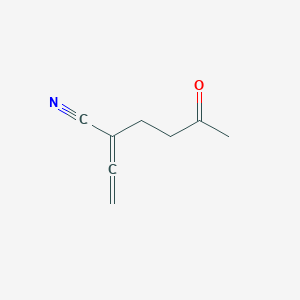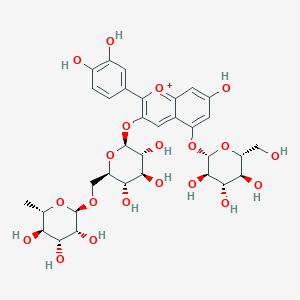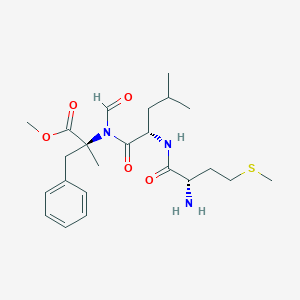
Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester (fMLF) is a synthetic peptide that is commonly used in scientific research. It is a potent chemoattractant for neutrophils and is widely used to study the mechanisms of inflammation and immune response.
Mécanisme D'action
FMLF acts by binding to a specific receptor on the surface of neutrophils called the formyl peptide receptor 1 (FPR1). The binding of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester to FPR1 triggers a series of intracellular signaling events that ultimately lead to the activation of the neutrophil and its migration to the site of infection or injury.
Effets Biochimiques Et Physiologiques
The activation of neutrophils by Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester leads to a number of biochemical and physiological effects. These include the production of reactive oxygen species (ROS), the release of enzymes and cytokines, and the phagocytosis of invading pathogens. These effects are important for the body's defense against infection and injury.
Avantages Et Limitations Des Expériences En Laboratoire
FMLF has several advantages for lab experiments. It is a well-characterized molecule with a known mechanism of action, which makes it a useful tool for studying the mechanisms of inflammation and immune response. It is also relatively easy to synthesize using SPPS.
However, there are also some limitations to the use of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester in lab experiments. It is a synthetic peptide and may not accurately reflect the effects of natural chemoattractants. Additionally, the effects of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester may be influenced by the experimental conditions, such as the concentration of the peptide and the type of cells used.
Orientations Futures
There are several future directions for research on Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester. One area of interest is the development of new synthetic peptides that are more potent and selective than Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester. Another area of interest is the study of the role of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester in other physiological processes, such as wound healing and cancer metastasis. Additionally, the effects of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester on other types of immune cells, such as macrophages and dendritic cells, warrant further investigation.
Conclusion
In conclusion, Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester is a synthetic peptide that is widely used in scientific research to study the mechanisms of inflammation and immune response. It is synthesized using SPPS and acts by binding to a specific receptor on the surface of neutrophils. The activation of neutrophils by Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester leads to a number of biochemical and physiological effects, which are important for the body's defense against infection and injury. While there are some limitations to the use of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester in lab experiments, it remains a useful tool for studying the mechanisms of inflammation and immune response.
Méthodes De Synthèse
FMLF is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and deprotected to obtain the final product. The synthesis of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester requires the use of specialized equipment and expertise, and it is typically carried out in a laboratory setting.
Applications De Recherche Scientifique
FMLF is widely used in scientific research to study the mechanisms of inflammation and immune response. It is a potent chemoattractant for neutrophils, which are a type of white blood cell that plays a key role in the body's defense against infection and injury. By studying the effects of Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester on neutrophils, researchers can gain insights into the mechanisms of inflammation and immune response.
Propriétés
Numéro CAS |
134574-90-6 |
|---|---|
Nom du produit |
Formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl ester |
Formule moléculaire |
C23H35N3O5S |
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]-formylamino]-2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C23H35N3O5S/c1-16(2)13-19(25-20(28)18(24)11-12-32-5)21(29)26(15-27)23(3,22(30)31-4)14-17-9-7-6-8-10-17/h6-10,15-16,18-19H,11-14,24H2,1-5H3,(H,25,28)/t18-,19-,23-/m0/s1 |
Clé InChI |
IDQPMCPZIOMXJM-YDHSSHFGSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N(C=O)[C@@](C)(CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)N |
SMILES |
CC(C)CC(C(=O)N(C=O)C(C)(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)N |
SMILES canonique |
CC(C)CC(C(=O)N(C=O)C(C)(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)N |
Autres numéros CAS |
134574-90-6 |
Séquence |
MLX |
Synonymes |
CHO-Met-Leu-(alpha-methyl)Phe-O-Me formylmethionyl-leucyl-alpha-methyl(phenylalanine) methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate](/img/structure/B160919.png)
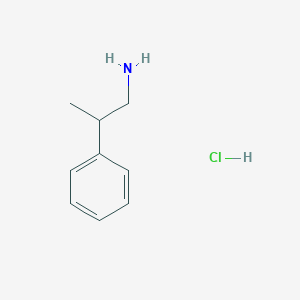
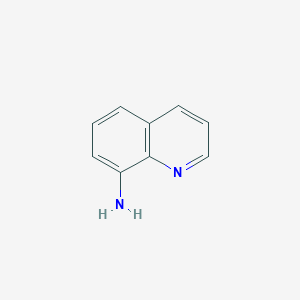
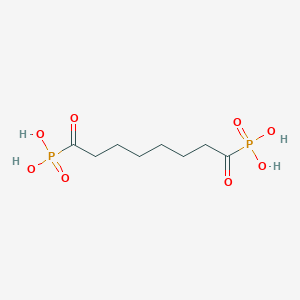
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
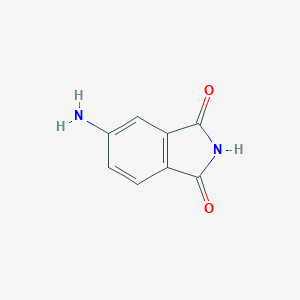
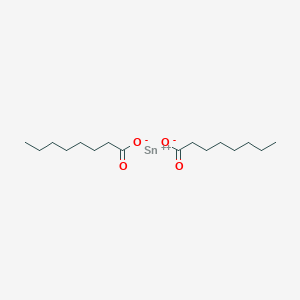
![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)
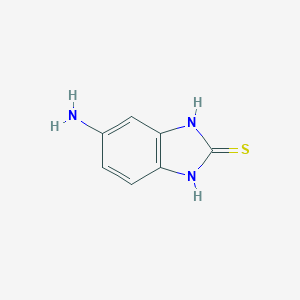
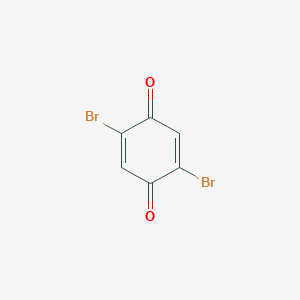
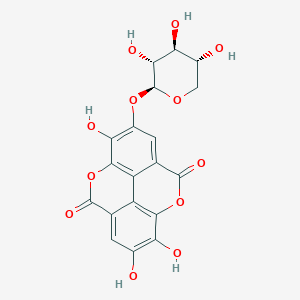
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
